1,3-Di-p-tolyl-1H-pyrazol-4-ol is a compound belonging to the class of pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of two p-tolyl groups (para-methylphenyl) attached to the pyrazole ring, along with a hydroxyl group (-OH) at the 4-position of the pyrazole. Pyrazole derivatives, including 1,3-di-p-tolyl-1H-pyrazol-4-ol, have garnered attention due to their diverse biological activities and applications in medicinal chemistry.
1,3-Di-p-tolyl-1H-pyrazol-4-ol can be sourced from various chemical suppliers and is classified under organic compounds with notable pharmacological properties. Its synthesis and derivatives have been explored in multiple studies focusing on their biological activities, including anti-inflammatory and anticancer effects .
The synthesis of 1,3-di-p-tolyl-1H-pyrazol-4-ol typically involves the reaction of p-tolyl hydrazine with appropriate carbonyl compounds through condensation reactions. One common method includes:
The yield and purity of the synthesized compound can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time.
The molecular structure of 1,3-di-p-tolyl-1H-pyrazol-4-ol can be represented as follows:
This indicates that it contains 16 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The structural formula highlights the arrangement of the p-tolyl groups on the pyrazole ring and the hydroxyl group at position 4.
Spectroscopic data supporting its structure typically includes:
1,3-Di-p-tolyl-1H-pyrazol-4-ol participates in various chemical reactions typical for pyrazole derivatives:
For example, its reaction with aldehydes may yield α,β-unsaturated carbonyl compounds through a Knoevenagel condensation mechanism .
The mechanism of action for compounds like 1,3-di-p-tolyl-1H-pyrazol-4-ol often involves:
Studies have demonstrated that modifications on the pyrazole ring significantly influence its biological activity by altering binding affinity to target proteins .
Characterization techniques such as X-ray crystallography may provide insights into its three-dimensional structure, confirming the arrangement of substituents around the pyrazole ring .
1,3-Di-p-tolyl-1H-pyrazol-4-ol has potential applications in:
Research continues into its utility in drug design due to its favorable pharmacological properties .
Introduction to the Target Compound1,3-Di-p-tolyl-1H-pyrazol-4-ol features a pyrazole core substituted with p-tolyl groups at N1 and C3 positions and a hydroxyl group at C4. Its molecular formula is C₁₇H₁₆N₂O, with SMILES string OC1=CN(C2=CC=C(C)C=C2)N=C1C3=CC=C(C)C=C3
[1] [2]. The presence of two p-tolyl groups introduces steric and electronic challenges in synthesis, necessitating precise regiochemical control to avoid isomer formation. This section details advanced synthetic strategies, emphasizing regioselectivity and functionalization.
The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines (Knorr synthesis) is a classical route to pyrazoles. For 1,3-Di-p-tolyl-1H-pyrazol-4-ol, regioselectivity is critical due to the asymmetry of the diketone precursor. For example, reacting 1,3-di(p-tolyl)propane-1,3-dione with hydrazine hydrate typically yields a mixture of regioisomers. However, Gosselin et al. demonstrated that solvent-controlled synthesis in polar aprotic solvents (e.g., DMF) with acid catalysts enhances selectivity for the 1,3,5-trisubstituted isomer (>98:2 regioselectivity) [8]. Key parameters include:
Table 1: Regioselectivity in Hydrazine-Based Cyclization
Diketone Precursor | Solvent | Catalyst | Regioselectivity (Desired:Undesired) |
---|---|---|---|
1,3-Di(p-tolyl)propane-1,3-dione | Ethanol | None | 65:35 |
1,3-Di(p-tolyl)propane-1,3-dione | DMF | HCl (10 N) | 98:2 |
1-(p-Tolyl)-3-phenylpropane-1,3-dione | DMF | HCl (10 N) | 95:5 |
An alternative route employs α,β-unsaturated ketones (e.g., chalcones) with monosubstituted hydrazines. Rao et al. reported a one-pot method using p-tolylhydrazine hydrochloride and 3-(p-tolyl)-1-(p-tolyl)prop-2-en-1-one under oxidative conditions. The enone intermediate undergoes Michael addition, followed by copper-catalyzed cyclization and aromatization, achieving 82% yield with ionic liquid ([bmim]PF₆) as a recyclable catalyst [6] [8]. Advantages include:
1,3-Dipolar cycloadditions between diazo compounds and alkynes offer direct access to pyrazoles with high atom economy. For 4-hydroxy derivatives, trifluorodiazoethane reacts with di(p-tolyl)propiolate under Sc(OTf)₃ catalysis to form 4-trifluoromethylpyrazoles. Subsequent hydrolysis yields the 4-hydroxy variant. Key findings include:
Catalysts are pivotal in suppressing side reactions and improving regioselectivity. Recent advances include:
Table 2: Catalyst Performance in Pyrazole Synthesis
Catalyst System | Reaction Type | Yield (%) | Regioselectivity |
---|---|---|---|
Ag₂CO₃ / [mPy]OTf | Hydrazonyl chloride + Enaminone | 95 | >99% regioselective |
Cu(OTf)₂ / [bmim]PF₆ | Chalcone + Hydrazine | 82 | 90:10 |
Sc(OTf)₃/DBU | Diazoester + Alkyne | 97 | N/A |
The C4-hydroxy group enables further derivatization. Epoxidation of 4-allyl-1,3-di-p-tolylpyrazole precursors (using m-CPBA) yields epoxides, which undergo nucleophilic ring-opening. For example:
Hybrid systems amplify biological utility. Two key approaches:
Table 3: Hybrid Heterocycles Derived from 1,3-Di-p-tolyl-1H-pyrazol-4-ol
Hybrid System | Synthetic Route | Yield (%) | Biological Activity |
---|---|---|---|
Pyrazole-1,2,3-triazole | CuAAC of 4-azidomethylpyrazole | 84–87 | Antibacterial (Gram+) |
Pyrazole-thiazole | Cyclization with ethyl 2-chloro-3-oxobutanoate | 77–90 | Anticancer (AGS cell line) |
Pyrazolyltriazole-thiazole | Multi-step annulation | 90 | Dual enzyme inhibition |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: